7-Bromoquinoline-8-carbonitrile
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Overview
Description
7-Bromoquinoline-8-carbonitrile is a chemical compound with the molecular formula C10H5BrN2 and a molecular weight of 233.06 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 7-Bromoquinoline-8-carbonitrile can be achieved through several methodsThe reaction conditions typically involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile . Industrial production methods may employ more scalable and efficient processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
7-Bromoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromoquinoline-8-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromoquinoline-8-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
7-Bromoquinoline-8-carbonitrile can be compared with other similar compounds, such as:
8-Bromoquinoline: This compound has a similar structure but lacks the cyano group, which can affect its reactivity and applications.
5-Bromoquinoline-8-carbonitrile: Another derivative with a different substitution pattern, which may lead to variations in its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and the development of new pharmaceutical agents.
Properties
Molecular Formula |
C10H5BrN2 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
7-bromoquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-4-3-7-2-1-5-13-10(7)8(9)6-12/h1-5H |
InChI Key |
ZVAABJPTGDHMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Br)C#N)N=C1 |
Origin of Product |
United States |
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